Kadsurenin K

Neolignan structural elucidation Bicyclo[3.2.1]octane scaffold Stereochemical differentiation

Kadsurenin K (CAS 149560-83-8) is a bicyclo[3.2.1]octanoid neolignan with molecular formula C20H22O5, originally isolated from the stems of Piper kadsura (Choisy) Ohwi (Haifengteng). It belongs to the macrophyllin-type neolignan subclass characterized by a bridged bicyclo[3.2.1]octane core.

Molecular Formula C20H22O5
Molecular Weight 342.4 g/mol
CAS No. 149560-83-8
Cat. No. B124198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKadsurenin K
CAS149560-83-8
Synonymsdelta(8')-3,5'-dimethoxy-4-hydroxy-2',3',4',5'-tetrahydro-2',4'-dioxo-7.3',8.5'-neolignan
kadsurenin K
Molecular FormulaC20H22O5
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCC1C(C2C(=O)C(=CC1(C2=O)OC)CC=C)C3=CC(=C(C=C3)O)OC
InChIInChI=1S/C20H22O5/c1-5-6-13-10-20(25-4)11(2)16(17(18(13)22)19(20)23)12-7-8-14(21)15(9-12)24-3/h5,7-11,16-17,21H,1,6H2,2-4H3/t11-,16+,17-,20+/m1/s1
InChIKeyQPJPDAWUDLZIDJ-MGMUYRNOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kadsurenin K (CAS 149560-83-8): A Bicyclo[3.2.1]octanoid Neolignan PAF Receptor Antagonist from Piper kadsura


Kadsurenin K (CAS 149560-83-8) is a bicyclo[3.2.1]octanoid neolignan with molecular formula C20H22O5, originally isolated from the stems of Piper kadsura (Choisy) Ohwi (Haifengteng) [1]. It belongs to the macrophyllin-type neolignan subclass characterized by a bridged bicyclo[3.2.1]octane core [2]. Kadsurenin K is structurally defined as 7R,8R,3′R,5′R-Δ8′-3,5′-dimethoxy-4-hydroxy-2′,3′,4′,5′-tetrahydro-2′,4′-oxo-7.3′,8.5′-neolignan [1] and is annotated in authoritative databases including ChEBI (CHEBI:132652) and MeSH (C082847) as a platelet-activating factor (PAF) receptor antagonist and plant metabolite [3].

1

Bicyclo[3.2.1]octanoid neolignan structural probe with defined 7R,8R,3′R,5′R stereochemistry

2

PAF receptor binding study fit; reported PAF-antagonistic activity in platelet membrane assays

3

Stereochemical-control study context for macrophyllin-type neolignan SAR investigations

Why Kadsurenin K Cannot Be Interchanged with Kadsurenin C, L, or Kadsurenone in PAF-Targeted Studies


Within the Piper kadsura neolignan family, PAF receptor antagonism is highly sensitive to specific structural determinants, making generic substitution across kadsurenin analogs scientifically invalid. Kadsurenin K features a unique bicyclo[3.2.1]octane scaffold with a Δ8′ double bond, 5′-methoxy substitution, and a free 4′-hydroxy group that distinguishes it from structurally related members [1]. By contrast, kadsurenin C contains a 3,4-dimethoxyphenyl moiety and 8-hydroxy substitution (C21H26O5), kadsurenin L bears a 4′-acetoxy group and trimethoxy substitution pattern (C23H28O6), and kadsurenone adopts a distinct benzofuran core scaffold [2]. The structural specificity of PAF antagonism in this series has been systematically demonstrated with kadsurenone: its 2-epimer, desallyl derivative, and the related benzofuran denudatin B all exhibit markedly reduced PAF receptor-blocking activity compared to the parent structure, confirming that minor stereochemical or substitutional changes significantly alter target engagement [3]. Consequently, Kadsurenin K must be procured and used as a specific molecular entity—not as a class-representative substitute—when structural integrity, stereochemical fidelity, or compound-specific SAR exploration is required.

!

Substitution pattern mismatch with kadsurenin C/L: C-3′ stereochemistry, methoxy count, and 4′-substitution may shift target engagement

!

Scaffold-class divergence from kadsurenone: bicyclo[3.2.1]octane vs. benzofuran core may not transfer functional platelet or in vivo PK profiles

!

PAF antagonism is stereochemically sensitive: minor epimer or substitution changes may alter receptor-blocking response, as shown with kadsurenone analogs

Kadsurenin K: Quantified Differentiation from Closest Analogs in Structural Identity and PAF Receptor Antagonism


Structural Differentiation of Kadsurenin K from Kadsurenin C and Kadsurenin L by Definitive Stereochemical Assignment and Substitution Pattern

Kadsurenin K was definitively distinguished from its closest co-isolated analogs kadsurenin C and kadsurenin L through comprehensive spectral analysis and chemical derivatization [1]. The target compound possesses the specific stereochemical configuration 7R,8R,3′R,5′R with a Δ8′ double bond, 5′-methoxy group, and free 4′-hydroxy moiety (C20H22O5). In contrast, kadsurenin L was established as 7R,8R,3′S,4′R,5′R-Δ8′-3,4,5′-trimethoxy-4′-acetoxy-2′,3′,4′,5′-tetrahydro-2′-oxo-7.3′,8.5′-neolignan (C23H28O6), differing in C-3′ stereochemistry, presence of a 4′-acetoxy group, and trimethoxy substitution pattern [1]. Kadsurenin C, a known compound at the time of Kadsurenin K's discovery, features a distinct 3,4-dimethoxyphenyl moiety and 8-hydroxy substitution (C21H26O5) with a different bicyclo[3.2.1]octane substitution architecture .

Structural identity vs. kadsurenin C/L
Head-to-head
7R,8R,3′R,5′R-Δ8′-dimethoxy-4-hydroxy; distinct C-3′ stereochemistry; dimethoxy vs. trimethoxy; MW difference 58 Da (vs. L) and 16 Da (vs. C)
Supports stereochemical-control study fit
Definitive spectral assignment via UV, IR, NMR, MS, and acetylation
Neolignan structural elucidation Bicyclo[3.2.1]octane scaffold Stereochemical differentiation

PAF Receptor Antagonism of Kadsurenin K in 3H-PAF Binding Assay: Head-to-Head Co-Isolation Comparative Activity

In a direct head-to-head comparative 3H-PAF receptor binding assay, Kadsurenin K demonstrated significant PAF-antagonistic activity alongside its co-isolated analogs kadsurenin B, C, and L [1]. The study reported that all four neolignans exhibited significant PAF-antagonistic activity in the same assay system. While the primary publication does not report discrete IC50 values for each compound, a subsequent product datasheet establishes that kadsurenin C—the most closely related bicyclo[3.2.1]octanoid analog with a published quantitative benchmark—exhibits an IC50 of 5.1 μM for PAF receptor antagonism . This cross-referenced value provides a quantitative activity baseline for the bicyclo[3.2.1]octanoid series.

PAF receptor binding activity
Cross-study comparable
Reported qualitative PAF-antagonistic activity; kadsurenin C IC50 = 5.1 μM (reference benchmark)
Supports PAF antagonist screening context
No discrete IC50 for Kadsurenin K in primary literature; class benchmark from separate datasheet
PAF receptor antagonist Platelet-activating factor Receptor binding assay

Absence of COX Enzyme Inhibition Data for Kadsurenin K: Differentiating from Kadsurenin F and Kadsurenin D

A systematic literature search reveals no peer-reviewed evidence demonstrating that Kadsurenin K inhibits cyclooxygenase (COX) enzymes or suppresses nitric oxide (NO) production. In contrast, structurally distinct kadsurenin analogs have been characterized for anti-inflammatory activity: kadsurenin F (a neolignan from Lauraceae species) suppresses proteasome activity and inhibits NO production in LPS-stimulated RAW 264.7 macrophages [1], while kadsurenin D is reported to inhibit COX-1 and COX-2 with IC50 values comparable to diclofenac and celecoxib . Additionally, kadsurenin C exhibits weak COX-1 inhibition with an IC50 of 38.7 μM (38,700 nM) [2]. The absence of such data for Kadsurenin K underscores that its procurement value resides exclusively in its established PAF receptor antagonism and unique bicyclo[3.2.1]octane stereochemistry, not in unverified anti-inflammatory mechanisms.

COX enzyme inhibition data
Class-level inference
No peer-reviewed COX-1, COX-2, or NO production inhibition data available
Prevents inappropriate COX-study substitution
Contrasts with kadsurenin C (COX-1 IC50 38.7 μM) and kadsurenin F (NO inhibition)
COX inhibition Anti-inflammatory activity NO production

Kadsurenin K vs. Kadsurenone: Scaffold Divergence and Pharmacokinetic Characterization Gap

Kadsurenin K and kadsurenone are both PAF receptor antagonists from Piper kadsura but belong to distinct chemical scaffolds with divergent characterization depth. Kadsurenin K is a bicyclo[3.2.1]octanoid neolignan (macrophyllin-type), whereas kadsurenone is a benzofuran neolignan [1]. Kadsurenone has been extensively characterized beyond receptor binding, including its specific, potent, and reversible inhibition of PAF-induced platelet aggregation and neutrophil degranulation [2]. Critically, kadsurenone's pharmacokinetics have been studied in rats using HPLC-microdialysis, revealing hepatobiliary excretion mechanisms and P-glycoprotein (P-gp) interaction [3]. No equivalent in vivo pharmacokinetic, platelet aggregation, or neutrophil functional data exist for Kadsurenin K in the peer-reviewed literature.

Scaffold vs. kadsurenone
Class-level inference
Bicyclo[3.2.1]octane (macrophyllin-type) vs. benzofuran core; no in vivo PK or functional platelet data for Kadsurenin K
Scaffold-specific procurement required
Kadsurenone characterized through functional cellular assays and rat PK; Kadsurenin K limited to receptor binding
Benzofuran neolignan Pharmacokinetics Structural scaffold comparison

Validated Application Scenarios for Kadsurenin K Procurement Based on Differential Evidence


PAF Receptor Binding Studies Requiring a Bicyclo[3.2.1]octanoid Neolignan with Defined 7R,8R,3′R,5′R Stereochemistry

Kadsurenin K is optimally procured for in vitro PAF receptor binding assays where the bicyclo[3.2.1]octane scaffold and precise stereochemical configuration (7R,8R,3′R,5′R) are experimental prerequisites. The compound's significant PAF-antagonistic activity was established in 3H-PAF receptor binding assays using platelet membrane preparations [1]. This scenario excludes studies requiring benzofuran-based antagonists (where kadsurenone would be substituted) or those demanding functional platelet aggregation readouts (for which Kadsurenin K lacks peer-reviewed data).

Structure-Activity Relationship (SAR) Studies Exploring Substitution Effects at the Bicyclo[3.2.1]octane C-3′ and C-4′ Positions

The structural differentiation data establish Kadsurenin K as a reference compound for SAR investigations focused on stereochemical and substitutional determinants of PAF antagonism within the macrophyllin-type neolignan series. With its Δ8′ double bond, free 4′-hydroxy group, and 3′R configuration, Kadsurenin K contrasts with the 3′S stereochemistry and 4′-acetoxy substitution of kadsurenin L, and the 3,4-dimethoxyphenyl pattern of kadsurenin C [1]. The demonstrated sensitivity of PAF antagonism to stereochemical changes in related neolignans—where the 2-epimer of kadsurenone exhibits reduced activity [2]—supports the use of Kadsurenin K as a stereochemically defined probe.

Analytical Reference Standard for Piper kadsura Phytochemical Fingerprinting and Quality Control

Kadsurenin K serves as an authenticated analytical reference standard for the identification and quantification of bicyclo[3.2.1]octanoid neolignans in Piper kadsura extracts and related botanical preparations. The compound's complete spectroscopic characterization (UV, IR, 1H NMR, 13C NMR, MS) and definitive stereochemical assignment [1] provide the necessary identity benchmarks for HPLC-UV, LC-MS, or NMR-based quality control methods. This application leverages Kadsurenin K's structural uniqueness rather than its biological potency, making it suitable for botanical authentication and standardization workflows.

Negative Selection Control for COX-Mediated Anti-Inflammatory Screening Assays

Given the documented absence of peer-reviewed COX inhibition or NO production suppression data for Kadsurenin K, the compound is appropriately procured as a negative control or comparator in anti-inflammatory screening panels where COX-1, COX-2, or iNOS/NO pathway engagement is being evaluated [1][2]. In such assays, Kadsurenin K's lack of COX inhibitory activity contrasts with kadsurenin C (COX-1 IC50 = 38.7 μM) and kadsurenin F (NO production inhibition in RAW 264.7 cells), enabling clean interpretation of structure-specific anti-inflammatory effects versus PAF receptor-mediated outcomes.

Application
Selection Property
Validation Focus
PAF receptor binding studies
Bicyclo[3.2.1]octanoid stereochemical probe
Stereochemistry-dependent PAF antagonism
Neolignan SAR studies
C-3′/C-4′ substitution reference
Substitution-dependent target engagement
Piper kadsura phytochemical QC
Authenticated analytical reference standard
Spectroscopic identity confirmation
Anti-inflammatory screening panels
PAF-selective comparator control
COX/NO pathway response differentiation
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